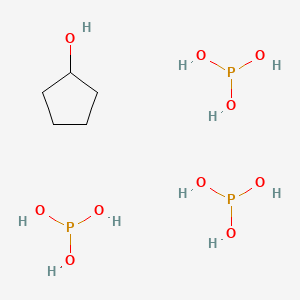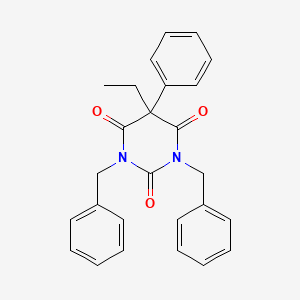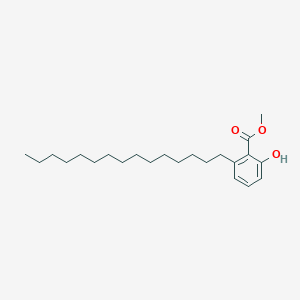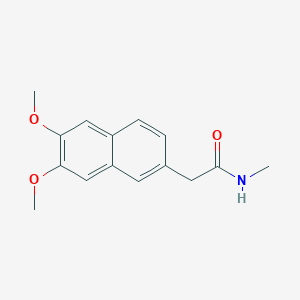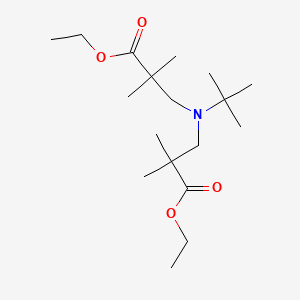
Diethyl 3,3'-(tert-butylimino)bis(2,2-dimethylpropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) is an organic compound known for its unique structure and properties. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) typically involves the reaction of diethylamine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored continuously to ensure optimal yield and purity. The final product is then subjected to rigorous quality control measures before being packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in amines .
Aplicaciones Científicas De Investigación
Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) exerts its effects involves its interaction with specific molecular targets. The compound can act as a catalyst in certain reactions, facilitating the formation of desired products. It can also interact with enzymes and proteins, altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine
- 2,2’-(tert-Butylimino)diethanol
Uniqueness
Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
37489-09-1 |
|---|---|
Fórmula molecular |
C18H35NO4 |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
ethyl 3-[tert-butyl-(3-ethoxy-2,2-dimethyl-3-oxopropyl)amino]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H35NO4/c1-10-22-14(20)17(6,7)12-19(16(3,4)5)13-18(8,9)15(21)23-11-2/h10-13H2,1-9H3 |
Clave InChI |
XSWAJINSDAXRMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)CN(CC(C)(C)C(=O)OCC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


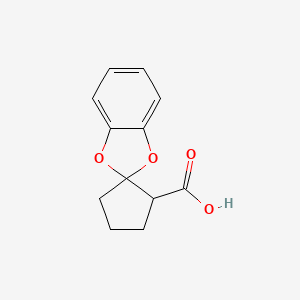
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)

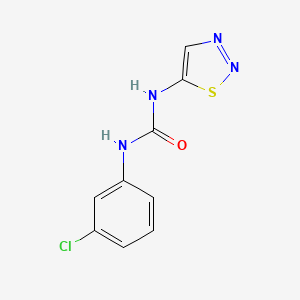
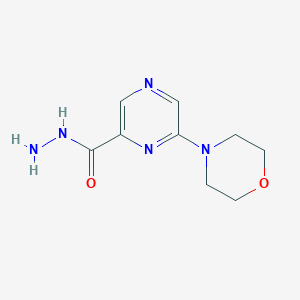
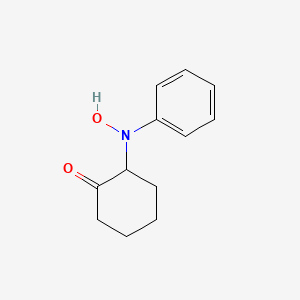
![4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid](/img/structure/B14670747.png)
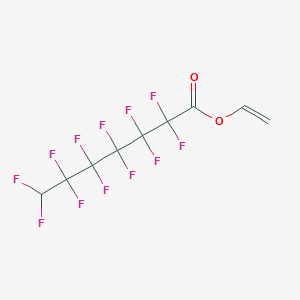
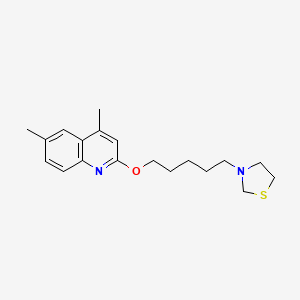
![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
